molecular formula C15H22ClNO3 B067533 tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate CAS No. 165727-45-7

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No. B067533
CAS RN: 165727-45-7
M. Wt: 299.79 g/mol
InChI Key: GFGQSTIUFXHAJS-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves various organic synthesis techniques. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines and showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been elucidated through various analytical techniques. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the occurrence of the compound in the 4-enol form, with an axial orientation of the isobutyl side chain, highlighting the intricacies of its structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives undergo various chemical reactions that highlight their chemical properties. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 function as isobutane equivalents when activated by the strong Lewis acid B(C6F5)3, enabling the transfer hydro-tert-butylation from one unsaturated hydrocarbon to another, thus incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Scientific Research Applications

  • Antimycobacterial Activities : Compounds derived from tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate were studied for their antimycobacterial activities. The presence of a free amino group at C2 and the sulphonamide moiety were found to be crucial for biological activity against M. tuberculosis. These compounds also displayed high cytotoxicity against hepatoma cell lines (Moreth et al., 2014).

  • Key Intermediate in Synthesis : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution of the cyclopentane ring, which is critical in the synthesis process (Ober et al., 2004).

  • Synthesis of Natural Product Jaspine B : The compound has been used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of the natural product jaspine B. Jaspine B, isolated from various sponges, shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • Anti-Malarial Agents : Some derivatives of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate have been studied for their potential as anti-malarial agents. The study involved analyzing the crystal structures of active and nonactive derivatives, indicating the significance of certain molecular conformations and functional groups in generating activity (Cunico et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGQSTIUFXHAJS-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428052
Record name tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

CAS RN

165727-45-7
Record name 1,1-Dimethylethyl N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165727-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165727457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-N-TERT-BUTOXYCARBONYL-3-AMINO-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW3VT1CPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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